Electronic Absorption: Ph₃NTCV Exhibits a 73 nm Hypsochromic Shift Relative to Its Dicyanovinyl Analog Ph₃NDCV
In a direct head-to-head comparison, Ph₃NTCV (target) displays an absorption λmax of 483 nm in methanol, comparing with λmax 515 nm for the dicyanovinyl analog Ph₃NDCV and 545 nm for the dimethylated tricyanovinyl derivative Me₂Ph₃NTCV. Unsubstituted triphenylamine absorbs at λmax 230 nm [1]. The TCV group blue-shifts the ICT absorption band by 32 nm relative to the DCV analog while still delivering a 253 nm bathochromic shift over the parent triphenylamine scaffold.
| Evidence Dimension | UV-Vis absorption λmax (ICT band) |
|---|---|
| Target Compound Data | 483 nm (Ph₃NTCV, methanol) |
| Comparator Or Baseline | 515 nm (Ph₃NDCV, dicyanovinyl analog); 545 nm (Me₂Ph₃NTCV); 230 nm (triphenylamine) |
| Quantified Difference | Δλ = –32 nm vs. Ph₃NDCV; Δλ = –62 nm vs. Me₂Ph₃NTCV; Δλ = +253 nm vs. triphenylamine |
| Conditions | Solution-state UV-Vis in methanol at ambient temperature [1] |
Why This Matters
The distinct absorption wavelength directly dictates the spectral overlap with solar emission or complementary device layers, making the TCV derivative the preferred choice when a narrower-gap absorber than TPA but a wider-gap absorber than the DCV analog is required.
- [1] Pham, P.-T. T.; Bader, M. M. Di- and Tricyanovinyl-Substituted Triphenylamines: Structural and Computational Studies. ACS Omega 2024, 9 (10), 11194–11199. DOI: 10.1021/acsomega.3c05312 View Source
